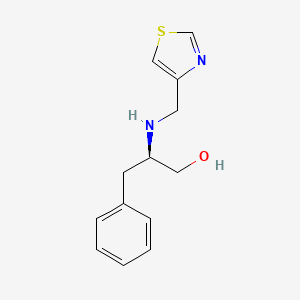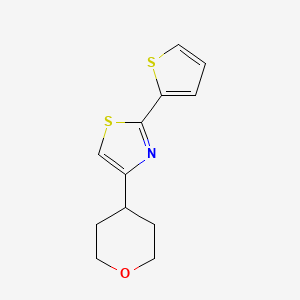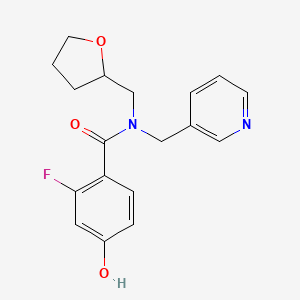
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用機序
The mechanism of action of 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole involves the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase IIα, which is essential for DNA replication and cell proliferation. In diabetes research, it has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism. In inflammation research, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation.
Biochemical and Physiological Effects:
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation.
実験室実験の利点と制限
The advantages of using 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole in lab experiments include its potent activity against various diseases, its ability to inhibit specific enzymes and signaling pathways, and its low toxicity. The limitations include the need for further studies to determine its optimal dosage and potential side effects.
将来の方向性
There are several future directions for research on 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole. In cancer research, further studies are needed to determine its efficacy against different types of cancer and to investigate its potential use in combination with other anticancer agents. In diabetes research, further studies are needed to determine its optimal dosage and potential side effects in humans. In inflammation research, further studies are needed to investigate its potential use in treating chronic inflammatory diseases. Additionally, further studies are needed to investigate its potential use in other therapeutic areas, including neurodegenerative diseases and infectious diseases.
In conclusion, 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and future directions in research make it an important area of study in the field of medicinal chemistry.
合成法
The synthesis of 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole has been achieved through various methods, including the reaction of furan-3-carboxaldehyde with 4-hydroxytetrahydrofuran-2-carboxylic acid followed by the addition of thioamide and cyclization. Another method involves the reaction of furan-3-carboxaldehyde with 4-(oxan-4-yl)thiosemicarbazide followed by cyclization.
科学的研究の応用
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, it has been shown to improve glucose tolerance and reduce insulin resistance. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-4-14-5-2-9(1)11-8-16-12(13-11)10-3-6-15-7-10/h3,6-9H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFHXGJJOQMYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CSC(=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)

![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)


![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)

![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)